Hydrosilylation Reactivity Order: Methyldichlorosilane Occupies a Distinct Intermediate Position Among Methylchlorosilanes
In platinum‑catalyzed competitive hydrosilylation reactions toward methallyl chloride, the reactivity order among methylchlorosilanes is clearly established as dimethylchlorosilane > methyldichlorosilane > trichlorosilane. Methyldichlorosilane occupies a distinct intermediate position, being more reactive than trichlorosilane but less reactive than dimethylchlorosilane [1]. This order is inversely correlated with Pt–Si bond strength, wherein the weakest Pt–Si intermediate (from dimethylchlorosilane) produces the fastest catalysis—a phenomenon termed 'survival of the weakest' [1]. For a researcher or process chemist, methyldichlorosilane provides a balanced hydrosilylation rate that is faster than trichlorosilane without the extreme lability associated with dimethylchlorosilane.
| Evidence Dimension | Competitive reactivity order (Pt-catalyzed hydrosilylation toward methallyl chloride) |
|---|---|
| Target Compound Data | Intermediate reactivity; positioned between dimethylchlorosilane and trichlorosilane |
| Comparator Or Baseline | Dimethylchlorosilane (higher reactivity); Trichlorosilane (lower reactivity) |
| Quantified Difference | Reactivity order: dimethylchlorosilane > methyldichlorosilane > trichlorosilane (inverse to Pt–Si bond strength) |
| Conditions | Homogeneous platinum catalysis; competitive reaction with methallyl chloride (Nat. Chem. DOI: 10.1038/nchem.614) |
Why This Matters
This quantitative reactivity ranking allows researchers to select methyldichlorosilane when a moderate, controllable hydrosilylation rate is desired, avoiding the excessively fast kinetics of dimethylchlorosilane or the sluggish reactivity of trichlorosilane.
- [1] Schilling CL. 'Survival of the Weakest.' C&EN. 2011;88(30):2-3. Reporting on Nat. Chem. DOI: 10.1038/nchem.614. View Source
